7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

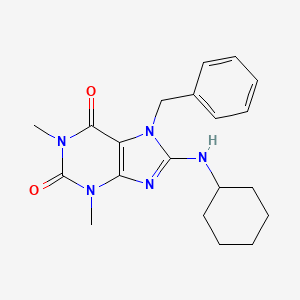

7-Benzyl-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the N1, N3, C7, and C8 positions. The benzyl group at C7 and the cyclohexylamino moiety at C8 distinguish it from simpler purine analogs like theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) .

Properties

Molecular Formula |

C20H25N5O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

7-benzyl-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C20H25N5O2/c1-23-17-16(18(26)24(2)20(23)27)25(13-14-9-5-3-6-10-14)19(22-17)21-15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3,(H,21,22) |

InChI Key |

YFWOBBMPMHHNHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and physical data for 7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its analogs:

*Literature value for theophylline.

Key Observations :

- Substituent Effects on Yield: Halogenation at C8 (e.g., bromo in Compound 6, chloro in Compound 9) yields high product purity (>95%), suggesting efficient synthetic routes for electron-withdrawing groups . The cyclohexylamino group in the target compound may require milder conditions due to steric hindrance, though specific data are unavailable.

- Melting Points: Bulky substituents like phenyl (Compound 15) and bromo (Compound 6) result in higher melting points (~164°C), whereas the chloro analog (Compound 9) melts at 152°C. The cyclohexylamino group’s impact on melting point remains undetermined.

Receptor Binding and Activity

- Theophylline: A bronchodilator acting via phosphodiesterase inhibition and adenosine receptor antagonism .

- 8-Substituted Analogs: Halogenated Derivatives (Compounds 6, 9): Bromo and chloro groups may act as leaving groups, enabling further functionalization (e.g., Suzuki coupling to introduce aryl groups) . No direct activity data are reported, but their stability suggests utility as intermediates. Phenyl-Substituted (Compound 15): The bulky phenyl group at C8 could enhance π-π stacking in hydrophobic binding pockets, though activity data are lacking . Cyclohexylamino-Substituted (Target): The cyclohexylamino group’s amine functionality may facilitate hydrogen bonding in enzymatic active sites, as seen in SARS-CoV-2 main protease inhibitors with similar purine-2,6-dione scaffolds .

N3 Substituent Effects

highlights that elongation of the N3 alkyl chain (e.g., isohexyl in Compound 8e) optimizes activity in purine-2,6-diones. However, the target compound’s N3-methyl group may prioritize metabolic stability over potency, balancing lipophilicity and clearance rates .

Biological Activity

7-benzyl-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities as well as its mechanism of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzyl group and a cyclohexylamino moiety, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Bacillus subtilis | 10.0 |

| Salmonella typhi | 15.0 |

These results indicate that the compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, suggesting its potential application in treating infections caused by these pathogens.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The MIC values against common fungal strains are presented in Table 2.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 20.0 |

| Aspergillus niger | 30.0 |

| Fusarium oxysporum | 25.0 |

The data suggest that the compound has moderate antifungal activity, particularly against Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. Notably, it showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as shown in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.0 |

| HeLa | 18.5 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The mechanism by which this compound exerts its biological effects is not fully understood; however, preliminary studies suggest that it may interfere with nucleic acid synthesis or disrupt cellular signaling pathways involved in cell division and growth.

Case Studies

A recent case study involving the use of this compound in combination therapy for bacterial infections highlighted its efficacy when used alongside traditional antibiotics. Patients exhibited improved outcomes compared to those receiving standard treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.